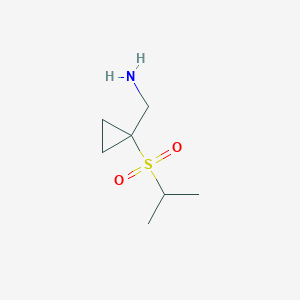
2-(2-Amino-5-bromopyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-bromopyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, featuring both an amino group and a bromine atom on the pyridine ring, as well as an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-bromopyridin-3-yl)acetic acid typically involves the bromination of 2-amino-3-pyridineacetic acid. One common method includes:
Bromination Reaction: Starting with 2-amino-3-pyridineacetic acid, bromine is introduced in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 5-position of the pyridine ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-bromopyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or water) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling Reactions: Palladium catalysts and bases like triethylamine are often used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Amino-5-bromopyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Amino-5-bromopyridin-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents on the pyridine ring can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromopyridin-3-yl)acetic acid: Lacks the amino group, which can significantly alter its reactivity and biological activity.
2-(2-Amino-3-pyridinyl)acetic acid:
2-(2-Amino-5-chloropyridin-3-yl)acetic acid: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and biological effects.
Uniqueness
2-(2-Amino-5-bromopyridin-3-yl)acetic acid is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not possess.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-(2-amino-5-bromopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H2,9,10)(H,11,12) |
InChI Key |
JNYYCBGTFRZECE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


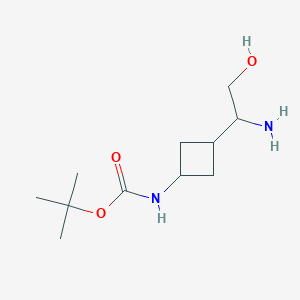
![(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12984634.png)
![Methyl 4-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12984637.png)
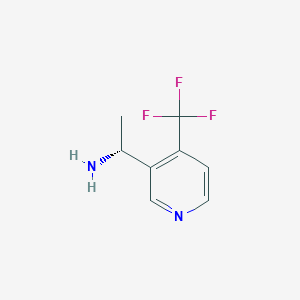
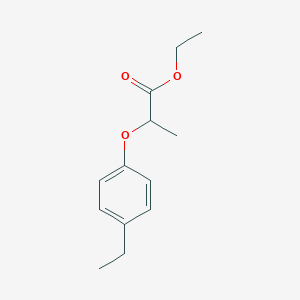
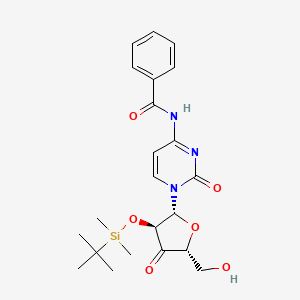
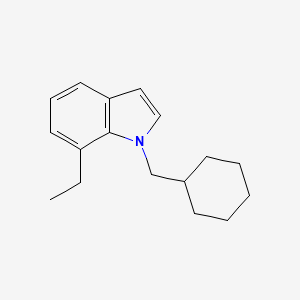
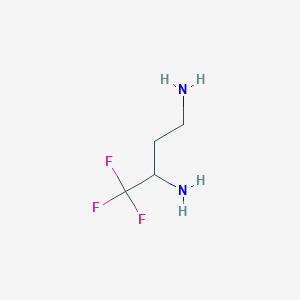
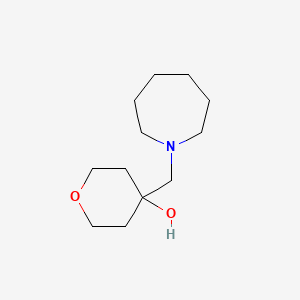
![tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B12984679.png)
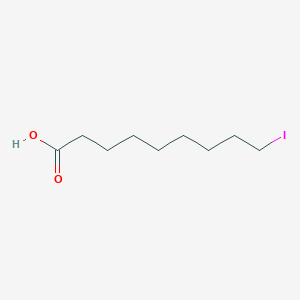
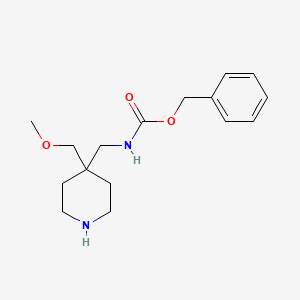
![2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12984700.png)
